molecular formula C19H22N2O4 B6188654 benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate CAS No. 1629403-03-7

benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate

Cat. No.: B6188654
CAS No.: 1629403-03-7
M. Wt: 342.4 g/mol
InChI Key: PZLXYNLCMCCEMK-UHFFFAOYSA-N
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Description

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C19H22N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and a benzyloxycarbonyl-protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-aminopropyl)carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Deprotected amine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine moiety, which can then interact with its target. This process is often used in prodrug design to improve the bioavailability and stability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-{[(benzyloxy)carbonyl]amino}cyclopropyl)carbamate
  • Benzyl N-(2-{[(benzyloxy)carbonyl]amino}ethyl)carbamate

Uniqueness

Benzyl N-(2-{[(benzyloxy)carbonyl]amino}propyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds

Properties

CAS No.

1629403-03-7

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl N-[1-(phenylmethoxycarbonylamino)propan-2-yl]carbamate

InChI

InChI=1S/C19H22N2O4/c1-15(21-19(23)25-14-17-10-6-3-7-11-17)12-20-18(22)24-13-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3,(H,20,22)(H,21,23)

InChI Key

PZLXYNLCMCCEMK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

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